molecular formula C14H14N2O3S B5788184 methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate

methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate

Cat. No. B5788184
M. Wt: 290.34 g/mol
InChI Key: KEIUCUVLXYIYOS-UHFFFAOYSA-N
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Description

Methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate involves the inhibition of various enzymes and signaling pathways that are involved in the development of inflammatory and cancerous conditions. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the development of cancerous conditions.
Biochemical and Physiological Effects:
Methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Additionally, it exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. However, it has certain limitations such as its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of Methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate. One potential direction is the development of novel therapeutics based on its anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for its use in the treatment of neurological disorders such as Alzheimer's disease. Finally, studies are needed to optimize its synthesis and improve its solubility in aqueous solutions, which may enhance its potential for use in experimental settings.
In conclusion, Methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate is a promising compound with potential applications in various fields of scientific research. Its potent anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for the development of novel therapeutics. Further studies are needed to elucidate its mechanism of action and to identify potential targets for its use in the treatment of various disorders.

Synthesis Methods

The synthesis of Methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate involves the reaction of 3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-2-thiol with ethyl 4-chloro-3-oxobutanoate in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of Methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate.

Scientific Research Applications

Methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-13(18)6-11(17)8-20-14-10(7-15)5-9-3-2-4-12(9)16-14/h5H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIUCUVLXYIYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CSC1=C(C=C2CCCC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate

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